molecular formula C16H15Cl2NO2 B4619495 2,4-dichloro-N-[2-(2-methylphenoxy)ethyl]benzamide

2,4-dichloro-N-[2-(2-methylphenoxy)ethyl]benzamide

Cat. No.: B4619495
M. Wt: 324.2 g/mol
InChI Key: LBXILSXIRWXOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-N-[2-(2-methylphenoxy)ethyl]benzamide is an organic compound with a complex structure, featuring two chlorine atoms and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(2-methylphenoxy)ethyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-(2-methylphenoxy)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[2-(2-methylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Dichloro-N-[2-(2-methylphenoxy)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(2-methylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]benzamide
  • 2,4-Dichloro-N-[2-(2-methoxyphenoxy)ethyl]benzamide
  • 2,4-Dichloro-N-[2-(2-ethylphenoxy)ethyl]benzamide

Uniqueness

2,4-Dichloro-N-[2-(2-methylphenoxy)ethyl]benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the 2-methylphenoxy group. This unique structure can lead to different chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

2,4-dichloro-N-[2-(2-methylphenoxy)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-11-4-2-3-5-15(11)21-9-8-19-16(20)13-7-6-12(17)10-14(13)18/h2-7,10H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXILSXIRWXOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N-[2-(2-methylphenoxy)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-N-[2-(2-methylphenoxy)ethyl]benzamide
Reactant of Route 3
Reactant of Route 3
2,4-dichloro-N-[2-(2-methylphenoxy)ethyl]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,4-dichloro-N-[2-(2-methylphenoxy)ethyl]benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,4-dichloro-N-[2-(2-methylphenoxy)ethyl]benzamide
Reactant of Route 6
Reactant of Route 6
2,4-dichloro-N-[2-(2-methylphenoxy)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.